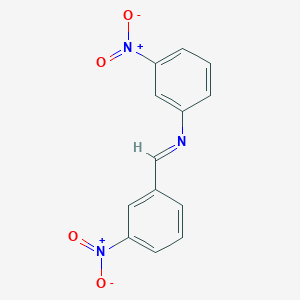

3-Nitro-N-(3-nitrobenzylidene)aniline

Description

Structure

3D Structure

Properties

CAS No. |

10480-08-7 |

|---|---|

Molecular Formula |

C13H9N3O4 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

N,1-bis(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H9N3O4/c17-15(18)12-5-1-3-10(7-12)9-14-11-4-2-6-13(8-11)16(19)20/h1-9H |

InChI Key |

CWBCRENHKQJNIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Condensation Reactions for Azomethine Linkage Formation

The characteristic imine or azomethine group (C=N) in 3-Nitro-N-(3-nitrobenzylidene)aniline is typically formed through the condensation of a primary amine and an aldehyde. This reversible reaction is a cornerstone of its synthesis. peerj.com

The principal and most direct method for synthesizing this compound is the acid-catalyzed condensation reaction between 3-nitrobenzaldehyde (B41214) and 3-nitroaniline (B104315). In this process, the nucleophilic nitrogen atom of the 3-nitroaniline attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond, known as an imine or Schiff base.

This synthesis has been reported using various solvents and conditions, reflecting its versatility. nih.gov For instance, reacting equimolar amounts of the precursors is a common approach.

Maximizing the yield and purity of the imine product requires careful control over reaction conditions. The key to driving the reaction forward is the effective removal of water, which shifts the equilibrium toward the product side.

Several factors are optimized to achieve this:

Solvent and Water Removal: A common laboratory technique involves refluxing the reactants in a solvent like dry toluene. A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction, which is an effective method for achieving high yields. nih.gov

Catalysis: The reaction is often catalyzed by acid. Adding a few drops of glacial acetic acid to an ethanol (B145695) solution of the reactants can adjust the pH to an optimal range of 4-5, facilitating the condensation. Environmentally friendlier approaches may employ solid acid catalysts like Amberlyst® 15, which can be easily filtered out and potentially reused, sometimes even allowing the reaction to proceed without a solvent. peerj.com

Temperature: Heating the reaction mixture, typically to reflux, increases the reaction rate and aids in the azeotropic removal of water. nih.gov

Purification: After the reaction, the crude product is often isolated by rotary evaporation to remove the solvent. nih.gov Purity is achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and n-hexane or ethanol. nih.gov Progress is typically monitored using thin-layer chromatography (TLC). nih.gov

Table 1: Comparison of Synthetic Conditions for Imine Formation

| Precursors | Solvent | Catalyst/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|---|

| 3-nitrobenzaldehyde, 3-nitroaniline | Ethanol | Glacial Acetic Acid (pH ~4-5), Reflux | Not specified | Recrystallization from ethanol | |

| 3-nitrobenzaldehyde, aniline (B41778) | Dry Toluene | Dean-Stark apparatus, Reflux | 80% | Recrystallization (ethyl acetate/n-hexane) | nih.gov |

| Various aldehydes & amines | Neat (solventless) | Amberlyst® 15, Room Temp | 72-99% | Filtration of catalyst, evaporation | peerj.com |

Beyond the direct condensation of an aldehyde and an amine, other strategies can be employed to form the imine linkage. One such alternative is a reductive Schiff base formation, where a nitroarene and a benzaldehyde (B42025) react in the presence of iron powder and dilute acid to yield the diarylimine in a one-pot process. organic-chemistry.org Another method involves the aerobic oxidation of amines to form imines, using a cooperative catalyst system. organic-chemistry.org

Derivatization of this compound can be achieved by modifying the precursor molecules. For instance, using different substituted anilines or benzaldehydes in the initial condensation reaction allows for the synthesis of a wide array of related imine compounds. researchgate.net The precursor 3-nitroaniline itself is a key intermediate in the production of various dyes, such as Disperse Yellow 5. wikipedia.org

Functional Group Interconversions and Advanced Transformations

The reactivity of this compound is largely dictated by its two nitro groups and the aromatic rings.

The nitro groups are the most reactive sites for functional group interconversion, with reduction being the most significant transformation. The conversion of an aromatic nitro group to an amino group (aniline) is a fundamental reaction in organic synthesis. orgoreview.com This would transform this compound into 3-Amino-N-(3-aminobenzylidene)aniline, a diamino compound with significantly different electronic properties.

Several reagents are effective for this reduction:

Metals in Acid: A classic and widely used method is the Bechamp reduction, which employs metallic iron with hydrochloric acid (HCl). orgoreview.comyoutube.com Tin (Sn) or tin(II) chloride (SnCl₂) in HCl can also be used. chemistrysteps.com

Catalytic Hydrogenation: The nitro groups can be cleanly reduced using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd-C). orgoreview.comyoutube.com

Sulfide (B99878) Reagents: The Zinin reaction utilizes reagents like sodium sulfide (Na₂S) or sodium hydrogen sulfide for a selective reduction. wikipedia.orgyoutube.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Name/Type | Reference |

|---|---|---|

| Fe / HCl | Bechamp Reduction | orgoreview.comyoutube.com |

| SnCl₂ / HCl | Acidic Reduction | |

| H₂ / Pd-C | Catalytic Hydrogenation | orgoreview.comyoutube.com |

| Na₂S / H₂O | Zinin Reaction | wikipedia.org |

Modifications to the aromatic rings of this compound are heavily influenced by the existing nitro groups. The -NO₂ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. chemistrysteps.comresearchgate.net Therefore, any further substitution, such as halogenation or nitration, on the parent molecule would be challenging and would likely occur at positions meta to the nitro groups.

A more practical strategy for modifying the rings involves first reducing the nitro groups to amino (-NH₂) groups. The amino group is a strong activating, ortho-, para-director. youtube.com The resulting diamino compound would be highly susceptible to EAS. However, the high reactivity of anilines can lead to multiple substitutions and other side reactions. chemistrysteps.comyoutube.com To achieve a controlled, monosubstituted product, the reactivity of the amino group is often tempered by converting it into an amide (e.g., via acetylation). This less-activating amide group still directs ortho- and para-, but allows for more controlled reactions before being hydrolyzed back to the amino group. chemistrysteps.comyoutube.com

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to particular functional groups. For 3-Nitro-N-(3-nitrobenzylidene)aniline, key characteristic absorption bands would be expected for the imine (C=N) group, the nitro (NO₂) groups, and the aromatic rings (C=C and C-H).

A data table would typically be presented as follows, detailing the expected vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=N (Imine) Stretch |

| Data not available | N-O (Asymmetric Nitro) Stretch |

| Data not available | N-O (Symmetric Nitro) Stretch |

| Data not available | C=C (Aromatic) Stretch |

| Data not available | =C-H (Aromatic) Stretch |

| Data not available | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the imine proton and the protons on the two separate aromatic rings. The electron-withdrawing nature of the nitro groups would cause the aromatic protons to shift downfield.

A typical data table for ¹H NMR findings would be structured as:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Singlet (s) | - | 1H | Imine H (CH=N) |

| Data not available | Multiplet (m) | Data not available | 4H | Aromatic H (Aniline ring) |

| Data not available | Multiplet (m) | Data not available | 4H | Aromatic H (Benzylidene ring) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would show distinct peaks for the imine carbon, the aromatic carbons directly attached to the nitro and imine groups, and the other aromatic carbons.

A data table summarizing ¹³C NMR results would look like this:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Imine Carbon (C=N) |

| Data not available | Aromatic Carbons (C-NO₂) |

| Data not available | Aromatic Carbons |

Electronic Absorption Spectroscopy

This technique investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and the C=N double bond, as well as n → π* transitions involving the non-bonding electrons on the nitrogen atoms of the imine and nitro groups. The extensive conjugation in the molecule influences the energy and intensity of these transitions.

A summary data table for UV-Vis spectroscopy would be formatted as:

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment (Electronic Transition) |

| Data not available | Data not available | Data not available | π → π |

| Data not available | Data not available | Data not available | n → π |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By approximating the many-electron wavefunction in terms of electron density, DFT offers a balance of computational cost and accuracy, making it ideal for studying systems of this size.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the lowest energy conformation.

For 3-Nitro-N-(3-nitrobenzylidene)aniline, the key structural features are the planarity of the aromatic rings and the rotational freedom around the single bonds. Experimental X-ray crystallography data reveals that the molecule is not entirely planar. nih.govresearchgate.net The two aromatic rings—the 3-nitrobenzylidene moiety and the aniline (B41778) phenyl ring—are twisted with respect to each other. The dihedral angle between the mean planes of these two rings is experimentally determined to be 31.58(3)°. nih.govresearchgate.net

Computational geometry optimization, typically performed using a basis set like B3LYP/6-31G(d), would be expected to reproduce this non-planar conformation. The calculations would also confirm the configuration of the imine (-C=N-) bond. Experimental data shows a C11-N1-C1-C2 torsion angle of 175.97(13)°, indicating a trans configuration, which is the sterically favored arrangement. nih.gov

Table 1: Experimental Crystallographic and Geometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 226.23 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.govnih.gov |

| Dihedral Angle (between aromatic rings) | 31.58(3)° | nih.govresearchgate.net |

| Imine Torsion Angle (C-N=C-C) | 175.97(13)° (trans) | nih.gov |

This table is generated based on published experimental data.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the aniline ring, which is the more electron-rich part of the molecule. The LUMO, on the other hand, would likely be centered on the 3-nitrobenzylidene moiety, as the nitro group is a strong electron-withdrawing group that lowers the energy of the π* orbitals. DFT calculations for related nitro-substituted aniline compounds confirm this general trend, where electron-withdrawing groups lower the frontier orbital energy levels. researchgate.netnih.gov The energy gap for this molecule would dictate its potential for charge transfer interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would show a significant region of negative potential (red) around the oxygen atoms of the nitro group, highlighting their role as primary sites for hydrogen bonding and electrophilic interactions. chegg.com The imine nitrogen atom would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive potential (blue), and the area around the nitro-group-bearing ring would be more positive compared to the aniline ring, reflecting the electron-withdrawing nature of the NO₂ group. chegg.com

From the HOMO and LUMO energy values obtained through DFT, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors, derived from FMO energies, provide a comprehensive theoretical framework for predicting the molecule's behavior in chemical reactions.

Advanced Computational Methods for Intermolecular Interactions

While DFT is excellent for single-molecule properties, understanding the behavior of this compound in the solid state requires methods that can analyze the non-covalent interactions between molecules.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are plotted on a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

For this compound, the experimental crystal structure shows that the packing is stabilized by C-H···O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net A Hirshfeld surface analysis would quantify these interactions. Based on studies of similar nitro-containing aromatic compounds, the most significant contributions to the crystal packing would be from H···H, O···H, and C···H contacts. nih.gov

The fingerprint plot for this molecule would be expected to show:

A large population of points corresponding to H···H contacts , typically representing over 30-40% of the surface, arising from the numerous hydrogen atoms on the aromatic rings.

Regions corresponding to C···H/H···C contacts , indicative of the π–π stacking interactions between the aromatic rings of adjacent molecules.

The Reduced Density Gradient (RDG) is another method that complements Hirshfeld analysis by identifying and visualizing non-covalent interactions in real space, mapping them as low-density, low-gradient regions between molecules.

Brak jest wystarczających publicznie dostępnych danych badawczych, aby wygenerować szczegółowy artykuł naukowy na temat "3-Nitro-N-(3-nitrobenzylideno)aniliny", który ściśle odpowiadałby podanemu zarysowi. Obecne wyniki wyszukiwania nie dostarczają konkretnych informacji na temat obliczeń chemii kwantowej, w tym kwantyfikacji wiązań wodorowych i oddziaływań π-π, ani teoretycznych przewidywań właściwości optycznych, takich jak momenty dipolowe, polaryzowalność i hiperpolaryzowalność dla tego konkretnego związku.

Aby stworzyć artykuł, który spełniałby rygorystyczne wymagania dotyczące szczegółowych danych i wyników badań, konieczny byłby dostęp do specjalistycznych publikacji naukowych i baz danych zawierających te informacje. Bez tych źródeł nie jest możliwe przedstawienie dokładnych i opartych na dowodach treści w wymaganych sekcjach i podsekcjach.

Coordination Chemistry and Metal Complexation Studies

3-Nitro-N-(3-nitrobenzylidene)aniline as a Ligand System

This compound, with the chemical formula C₁₃H₉N₃O₄, is a molecule whose potential as a ligand is defined by its key functional groups: the imine nitrogen and the oxygen atoms of the two nitro groups. The central C=N imine bond is a primary site for coordination with transition metals, acting as a Lewis base by donating its lone pair of electrons.

Synthesis and Characterization of Transition Metal Complexes

The formation of stable complexes with transition metals is a key area of interest for Schiff base ligands. While specific research detailing the synthesis of Cobalt(II) and Copper(II) complexes with this compound is not extensively documented in peer-reviewed literature, established methods for the synthesis of related Schiff base complexes provide a general framework.

Preparation of Metal Complexes (e.g., Cobalt(II), Copper(II) complexes)

The synthesis of transition metal complexes with Schiff base ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. For the preparation of Cobalt(II) and Copper(II) complexes of this compound, a general procedure would involve the following steps:

Dissolution : The this compound ligand is dissolved in an organic solvent, commonly ethanol (B145695) or methanol.

Addition of Metal Salt : A solution of the metal salt, such as Cobalt(II) chloride (CoCl₂) or Copper(II) chloride (CuCl₂), dissolved in the same solvent, is added dropwise to the ligand solution. The reaction is typically carried out in a 1:2 metal-to-ligand molar ratio, although other stoichiometries may be employed.

Reflux : The resulting mixture is heated under reflux for several hours to ensure the completion of the reaction.

Isolation : Upon cooling, the solid metal complex that precipitates out of the solution is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried.

This general methodology is widely adaptable for synthesizing a variety of metal-Schiff base complexes.

Spectroscopic Characterization of Complex Formation (FTIR, UV-Vis)

Spectroscopic techniques are essential for confirming the coordination of the Schiff base ligand to the metal ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. The key vibrational band to monitor for this compound is that of the azomethine group (C=N). In the free ligand, this stretching vibration appears at a characteristic frequency. Upon complexation, the donation of electron density from the imine nitrogen to the metal center typically leads to a shift in this band to a lower frequency (wavenumber). This shift is a strong indicator that the imine nitrogen is involved in coordination. Furthermore, the appearance of new, low-frequency bands in the far-IR region of the spectrum can often be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, providing direct evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the ligand and the resulting complex. The UV-Vis spectrum of the free Schiff base ligand typically shows absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the C=N group. Upon complexation, shifts in these bands (either bathochromic or hypsochromic) are observed. More significantly, the formation of a metal complex can give rise to new absorption bands in the visible region. These new bands may be attributed to ligand-to-metal charge transfer (LMCT) transitions or, in the case of transition metals like cobalt and copper, to d-d electronic transitions within the metal's d-orbitals. The position and intensity of these bands can provide information about the geometry of the coordination sphere around the metal ion.

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure

Similarly, there is a notable absence of specific theoretical and computational studies concerning the metal-ligand bonding and electronic structure of this compound complexes. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling molecular orbitals, understanding the nature of the chemical bonds between the metal and the ligand, and calculating electronic properties. researchgate.netjournalajopacs.com Such studies would be invaluable for complementing experimental data and providing a deeper understanding of the stability, reactivity, and potential properties of these complexes. While theoretical studies on the constituent molecules, aniline (B41778) and nitrobenzene, exist, specific computational analyses for the metal complexes of the title Schiff base have not been found in the surveyed literature. researchgate.netjournalajopacs.com

Catalytic Applications of Metal-Schiff Base Complexes

Schiff base complexes are widely investigated for their catalytic activity in a variety of organic reactions, including oxidation, reduction, and polymerization. nih.govresearchgate.net The catalytic potential often arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. However, a search of the scientific literature did not yield any specific reports on the catalytic applications of metal complexes of this compound. This area remains unexplored and presents an opportunity for future research, particularly in leveraging the unique electronic characteristics imparted by the dual nitro groups for novel catalytic transformations.

Supramolecular Assemblies and Crystal Engineering

Role of Non-Covalent Interactions in Solid-State Architectures

The solid-state structure of nitro-substituted Schiff bases is primarily governed by a hierarchy of weak intermolecular forces. These include hydrogen bonds, π–π stacking, and other electrostatic interactions, which collectively guide the molecules into a thermodynamically stable, three-dimensional lattice.

Aromatic π–π stacking is a defining feature in the crystal packing of planar, aromatic molecules like Schiff bases. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. In the crystal structure of the mono-nitro analogue, N-(3-Nitrobenzylidene)aniline, significant π–π stacking interactions are observed between the phenyl and nitrophenyl rings of adjacent molecules. researchgate.netnih.gov

The geometry of these interactions is typically offset or slipped, rather than a direct face-to-face stacking, to minimize electrostatic repulsion. This is quantified by the centroid-to-centroid distance between the interacting rings. Computational studies on similar nitro-aromatic systems indicate that the energetic contribution of these stacking interactions is a balance of attractive dispersion forces and repulsive electrostatic interactions, with the final geometry representing a delicate energetic minimum. bohrium.com

Interactive Table: π–π Stacking Parameters in N-(3-Nitrobenzylidene)aniline This data, from a closely related analogue, illustrates the typical geometry of π-π interactions in this class of compounds.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Symmetry Operation |

| Phenyl ··· Nitrophenyl | 3.807 | -1/2+x, 3/2-y, 1-z |

| Phenyl ··· Nitrophenyl | 3.808 | 1/2+x, 3/2-y, 1-z |

| Data sourced from crystallographic studies on N-(3-Nitrobenzylidene)aniline. bohrium.comnih.gov |

Engineering of Supramolecular Frameworks

The specific combination and geometric arrangement of C-H···O hydrogen bonds and π–π stacking interactions act as the "blueprints" for the supramolecular framework. In the analogue N-(3-Nitrobenzylidene)aniline, the interplay between these two forces results in a layered or herringbone packing motif. researchgate.net Molecules are first linked by C-H···O bonds to form chains or sheets, and these larger structures are then stacked via π–π interactions to build the full three-dimensional crystal. The presence of a second nitro group in 3-Nitro-N-(3-nitrobenzylidene)aniline introduces more hydrogen bond acceptors, potentially creating a more complex and robust 3D network structure compared to its mono-nitro counterpart.

Influence of Nitro Substitution on Molecular Packing and Aggregation Patterns

The introduction of nitro groups has a profound effect on molecular packing. The -NO₂ group is strongly electron-withdrawing and highly polar, which significantly alters the molecule's electrostatic potential surface.

Enhanced Intermolecular Interactions : The primary influence is the introduction of strong hydrogen bond accepting sites (the oxygen atoms), leading to the formation of robust C-H···O networks that often dominate the crystal packing.

Modified Stacking : The electron-withdrawing nature of the nitro group modifies the quadrupole moment of the aromatic ring, influencing the geometry and strength of π-π stacking interactions.

Steric and Packing Efficiency : The bulkiness of the nitro group can also play a role. In some systems, the steric hindrance of a large substituent can disrupt efficient packing or prevent the formation of certain phases. nih.gov

Comparing isomers highlights the sensitivity of packing to substituent position. For instance, studies on different iodo-nitro-benzyl anilines show that merely changing the position of a substituent can lead to completely different supramolecular aggregation patterns, underscoring the delicate balance of forces at play. Therefore, the presence of two meta-nitro groups in this compound is expected to produce a unique packing arrangement distinct from other isomers or less-substituted analogues.

Conformational Isomerism and Polymorphism in Schiff Bases

Schiff bases are not perfectly planar molecules. There is significant conformational flexibility, primarily concerning the torsion angle (twist) between the two aromatic rings. In the solid state, the molecule adopts a conformation that represents a balance between intramolecular steric hindrance and the optimization of intermolecular packing forces.

For the analogue N-(3-Nitrobenzylidene)aniline, the molecule is non-planar, with a dihedral angle of 31.58° between the two aromatic rings. researchgate.netnih.gov The central C=N imine bond adopts a stable trans configuration with a torsion angle of 175.97°. researchgate.netnih.gov This non-planar, twisted conformation is a common feature of N-benzylideneanilines.

Interactive Table: Key Conformational and Crystallographic Data for the Analogue N-(3-Nitrobenzylidene)aniline

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle (between aromatic rings) | 31.58 (3)° |

| C=N Torsion Angle (C11-N1-C1-C2) | 175.97 (13)° (trans) |

| Data sourced from crystallographic studies on N-(3-Nitrobenzylidene)aniline. researchgate.netnih.gov |

This inherent conformational flexibility means that Schiff bases can often crystallize in different forms, a phenomenon known as polymorphism. Different polymorphs arise when molecules pack in different arrangements or adopt slightly different conformations, leading to distinct crystal structures with different physical properties. Studies on other N-benzylideneanilines have revealed the existence of such polymorphic forms, sometimes even observing dynamic disorder within a single crystal. nih.gov Given this, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Conclusions and Future Research Directions

Summary of Key Research Findings on 3-Nitro-N-(3-nitrobenzylidene)aniline and Analogues

Research into this compound and its structural analogues, primarily the mono-nitro version N-(3-Nitrobenzylidene)aniline, has established these molecules as significant Schiff bases with notable structural and chemical properties. This compound is a Schiff base synthesized from the condensation of 3-nitroaniline (B104315) and 3-nitrobenzaldehyde (B41214). It is recognized as a valuable precursor in the synthesis of various functional materials, including dyes, pigments, polymers, and coatings. A particularly noteworthy application is its use as a building block for covalent organic frameworks (COFs), which have potential in photocatalysis.

Significant research has been conducted on its mono-nitro analogue, N-(3-Nitrobenzylidene)aniline, providing a foundational understanding of this class of compounds. nih.gov X-ray crystallography studies have determined that N-(3-Nitrobenzylidene)aniline crystallizes in an orthorhombic system. nih.govresearchgate.net Its molecular structure is characterized by a dihedral angle of 31.58 (3)° between its two aromatic rings and a C=N double bond in the trans configuration. nih.govresearchgate.netscispace.comuni-frankfurt.de The crystal packing is stabilized by intermolecular C—H⋯O contacts and π–π stacking interactions. nih.govscispace.com The general class of Schiff bases to which these compounds belong is widely studied for applications in catalysis, biological redox systems, and their potential antineoplastic, antibacterial, and antifungal activities. nih.govresearchgate.net

Table 1: Crystallographic Data for the Analogue Compound N-(3-Nitrobenzylidene)aniline nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3177 (6) |

| b (Å) | 12.1022 (11) |

| c (Å) | 12.4672 (12) |

| Volume (ų) | 1104.10 (17) |

| Dihedral Angle (rings) | 31.58 (3)° |

| C=N Torsion Angle | 175.97 (13)° |

Future Directions in Synthetic Design and Structural Characterization

To address the existing knowledge gaps, future research should prioritize the foundational characterization of this compound.

Advanced Synthesis: While a standard condensation method exists, future work could explore the development of more efficient and environmentally friendly synthetic protocols. This could involve microwave-assisted synthesis, the use of novel catalysts, or solvent-free reaction conditions to improve yield, reduce reaction times, and minimize waste.

Comprehensive Structural Characterization: The most critical next step is to perform a detailed single-crystal X-ray diffraction analysis. This will elucidate its precise three-dimensional structure, including bond lengths, bond angles, and torsional angles. Such data would allow for a direct comparison with its mono-nitro analogue, providing invaluable insight into the electronic and steric effects of adding a second nitro group to the aniline (B41778) ring. This should be complemented by thorough spectroscopic characterization using NMR (¹H, ¹³C), FT-IR, and UV-Vis spectroscopy to create a comprehensive data profile.

Emerging Opportunities in Materials Science and Advanced Computational Studies

Beyond foundational characterization, significant opportunities exist in applying this compound in advanced materials and leveraging computational chemistry to guide this research.

Materials Science: The proposed use of this compound as a precursor for covalent organic frameworks (COFs) for photocatalysis is a major opportunity. Future studies should focus on the actual design, synthesis, and testing of these COFs. The two nitro groups could serve as key functionalities to tune the electronic bandgap, improve charge separation, or act as binding sites, potentially leading to efficient photocatalysts for applications like hydrogen production, CO₂ reduction, or the degradation of organic pollutants. mdpi.com Its role in specialized polymers and coatings also warrants further investigation to develop materials with tailored thermal, optical, or dielectric properties.

Advanced Computational Studies: Computational chemistry presents a powerful tool for predicting the properties and potential of this compound. journalajopacs.comresearchgate.net Future research should employ methods like Density Functional Theory (DFT) to:

Optimize the molecular geometry and compare it with future experimental X-ray data. mdpi.com

Calculate key electronic properties such as the HOMO-LUMO energy gap, electron affinity, and ionization potential to predict its reactivity and suitability for electronic and photocatalytic applications.

Simulate its vibrational and electronic spectra to aid in the interpretation of experimental results.

Model the formation and properties of derived materials, such as COFs, to guide synthetic efforts toward materials with desired functionalities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.